
N,N,N',N'-Tetramethylethane-1,2-diamine;hydrochloride
説明
N,N,N’,N’-Tetramethylethane-1,2-diamine, also known as TMEDA, is a bidentate tertiary amine . It is an ethylenediamine derivative where each nitrogen carries two methyl substituents . TMEDA is widely employed both as a ligand for metal ions and as a catalyst in organic polymerisation .
Synthesis Analysis
TMEDA is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups . It forms stable complexes with many metal halides, such as zinc chloride and copper (I) iodide, giving complexes that are soluble in organic solvents . TMEDA has an affinity for lithium ions . When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .Molecular Structure Analysis
The molecular formula of TMEDA is C6H16N2 . It is a colorless liquid, although old samples often appear yellow . Its odor is similar to that of rotting fish .Chemical Reactions Analysis
TMEDA is widely employed as a ligand for metal ions . It forms stable complexes with many metal halides, e.g., zinc chloride and copper (I) iodide, giving complexes that are soluble in organic solvents . In such complexes, TMEDA serves as a bidentate ligand . TMEDA has an affinity for lithium ions . When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .Physical And Chemical Properties Analysis
TMEDA is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.7765 g/mL at 20 °C . Its melting point is -58.6 °C, and its boiling point is 121.1 °C . TMEDA is miscible in water . Its refractive index (nD) is 1.4179 at 20 °C .作用機序
TMEDA is used with ammonium persulfate (APS) to catalyze acrylamide polymerization when preparing gels for electrophoresis . It is also used as a ligand for metal ions like zinc and copper . In a catalytic cycle, there are several steps, including activation of allenoate by TMEDA, nucleophilic attack to 1-aza-1,3-diene, intramolecular cyclization, 1,3-hydrogen shift, hydrogen elimination by TMEDA, and desulfonation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.ClH/c1-7(2)5-6-8(3)4;/h5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFZSPPOXSAVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998084 | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7677-21-6 | |
| Record name | NSC28876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

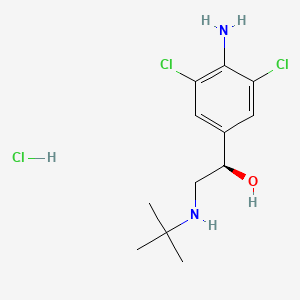
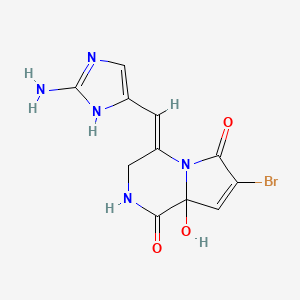
![(4r)-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-3-[(2s,3s)-2-Hydroxy-3-({n-[(Isoquinolin-5-Yloxy)acetyl]-S-Methyl-L-Cysteinyl}amino)-4-Phenylbutanoyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1258059.png)
![2-[4-(1,4-Dithiepan-6-yl)-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1258061.png)
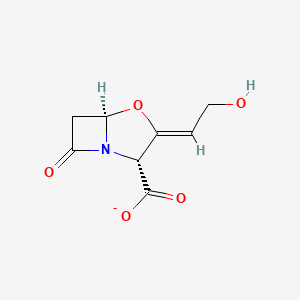
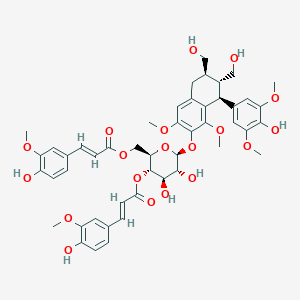
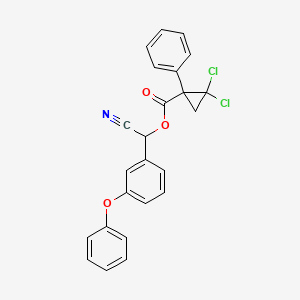
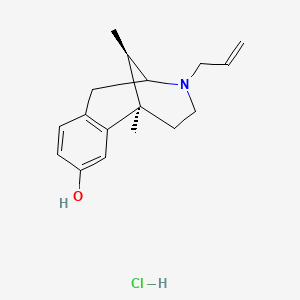
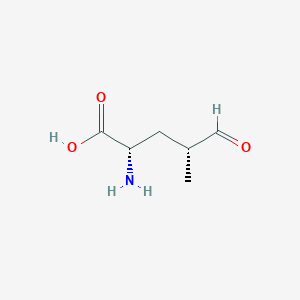

![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)
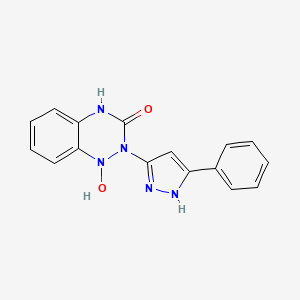

![4-[20-Ethyl-7,7-dimethyl-9-(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]butanoic acid](/img/structure/B1258073.png)